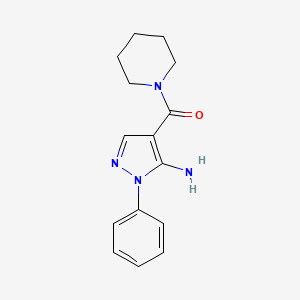

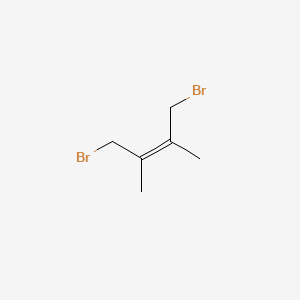

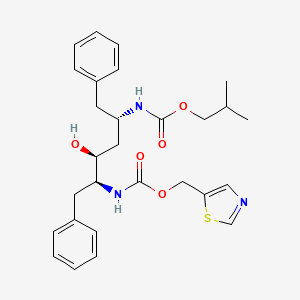

![molecular formula C7H7ClN4S B3318622 7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 101251-18-7](/img/structure/B3318622.png)

7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C7H7ClN4S and a molecular weight of 214.68 . It is used as a reactant in the iron-catalyzed cross-coupling of organometallic compounds . This compound and its derivatives have been studied for their potential anticancer properties .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: CSC1=NN2C(Cl)=CC©=NC2=N1 .Chemical Reactions Analysis

This compound is used as a reactant in the iron-catalyzed cross-coupling of organometallic compounds . Further details about its chemical reactions are not available in the current resources.科学的研究の応用

Synthesis and Chemical Properties

Synthesis and Rearrangement : The compound 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, closely related to 7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine, demonstrates interesting chemical behavior. It is prepared through bromine-mediated oxidative cyclization and is susceptible to ring isomerization, transforming into 1,2,4-triazolo[1,5-c]pyrimidines through base- or acid-promoted Dimroth rearrangement. Its halogen functionalities render it a useful intermediate for further chemical diversification via methods like palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).

Regioselective Synthesis : A method for the regioselective synthesis of derivatives of [1,2,4]triazolo[1,5-a]pyrimidine has been developed. This approach is useful for creating compounds with this scaffold, which is recognized for its potential in preparing biologically active compounds (Massari et al., 2017).

Suzuki/Sonogashira Cross-Coupling Reactions : The compound 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine serves as a starting point for palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions, followed by direct sp3 arylation of the resulting compounds (Loubidi et al., 2018).

Biological and Medicinal Applications

Influenza Virus Inhibition : Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, closely related to the compound , have shown promising abilities in inhibiting influenza virus RNA polymerase, indicating potential antiviral applications (Massari et al., 2017).

Herbicidal and Antitumor Activities : Some derivatives of [1,2,4]triazolo[1,5-a]pyrimidines have been reported to possess herbicidal activities and potential antitumor properties (Sun Guo-xiang, 2009).

Antibacterial Activity : A derivative of [1,2,4]triazolo[1,5-a]pyrimidine, synthesized by condensation reaction, showed antibacterial activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).

Antitumor Activities in Vitro : Various [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been explored for their antitumor activities, with some compounds displaying significant inhibitory effects on a range of cancer cell lines (Hafez & El-Gazzar, 2009).

Cytotoxicity Studies : Novel derivatives of [1,2,4]triazolo[1,5-a]pyrimidine-7-amines have been synthesized and evaluated for cytotoxicity against cancer cell lines, revealing some compounds with notable cytotoxic activity (Zhai et al., 2008).

作用機序

将来の方向性

The [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including “7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine”, have shown promising results in anticancer research . Future directions may include further exploration of their potential as anticancer agents and the development of more efficient synthesis methods .

特性

IUPAC Name |

7-chloro-5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4S/c1-4-3-5(8)12-6(9-4)10-7(11-12)13-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFWPDVSBZHJOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NN2C(=C1)Cl)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

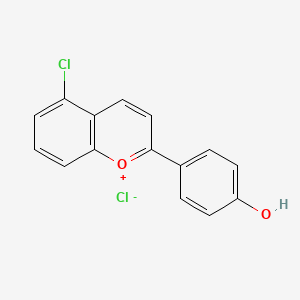

![7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B3318573.png)

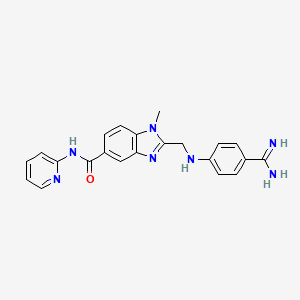

![4-hydroxy-2-mercapto-5-methyl-7H-pyrano[2,3-d]pyrimidin-7-one](/img/structure/B3318589.png)

![(S)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine](/img/structure/B3318637.png)